2-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)acetamide is a synthetic compound belonging to the class of nonpeptide angiotensin II antagonists. [ [] ] It has been investigated for its potential role in blocking the effects of angiotensin II, a hormone that plays a key role in regulating blood pressure.
The synthesis of 2-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)acetamide involves a multi-step process starting with the synthesis of a pyrazole-5-carboxylate intermediate. This intermediate undergoes a condensation reaction with a substituted hydrazine hydrochloride to yield the desired 2-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)acetamide structure. [ [] ] The specific details of the synthesis, including reaction conditions, reagents, and purification steps, can be found in the referenced scientific publication.
2-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)acetamide features a central pyrazole ring substituted at the 3-position with a propyl group. The 1-position of the pyrazole ring is linked to a 2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl moiety. [ [] ] The presence of the tetrazole ring and the biphenyl group is essential for its interaction with the angiotensin II receptor.
The chemical reactions involving 2-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)acetamide are primarily focused on its synthesis. The key reaction is the condensation of a pyrazole-5-carboxylate intermediate with a substituted hydrazine hydrochloride. This reaction forms the desired amide bond and establishes the final structure of the compound. [ [] ]
2-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)acetamide acts as a competitive antagonist of the angiotensin II type 1 (AT1) receptor. [ [] ] By binding to the AT1 receptor, it prevents angiotensin II from binding and triggering its downstream effects, including vasoconstriction and aldosterone release. This competitive antagonism leads to a decrease in blood pressure.
2-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been investigated as a potential antihypertensive agent due to its ability to block the effects of angiotensin II. [ [] ] In preclinical studies, it has demonstrated significant and long-lasting blood pressure-lowering effects in rats. [ [] ] Its efficacy and safety profile in humans have not yet been established.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3